3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid
Description
Properties
Molecular Formula |
C12H13N3O3 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
3-(3-ethyl-4-oxopyrido[2,3-d]pyrimidin-2-yl)propanoic acid |
InChI |
InChI=1S/C12H13N3O3/c1-2-15-9(5-6-10(16)17)14-11-8(12(15)18)4-3-7-13-11/h3-4,7H,2,5-6H2,1H3,(H,16,17) |
InChI Key |
XWWHJXQMYCREHJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=NC2=C(C1=O)C=CC=N2)CCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Catalyst-Free Aqueous-Mediated Synthesis
A green, one-pot pseudo-six-component reaction was developed using barbituric acid derivatives, ethylamine, and aldehydes in water at ambient conditions. The protocol avoids toxic catalysts and achieves high atom economy.
-
Reagents :
-
N,N-Dimethylbarbituric acid (2 equiv)
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Ethylamine (1 equiv)
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Propionaldehyde (1 equiv)
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Conditions :
-
Solvent: Water (4 mL/mmol)
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Temperature: 25°C
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Time: 14–18 hours
-
-
Mechanism :
Microwave-Assisted Cyclocondensation
Microwave irradiation accelerates the reaction between 3-aminopyridine derivatives and ethyl acrylate.
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Reagents :
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3-Amino-5-ethylpyridine (1 equiv)
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Ethyl acrylate (1.2 equiv)
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Guanidine hydrochloride (1.5 equiv)
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Conditions :
-
Solvent: Ethanol
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Microwave: 150 W, 120°C
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Time: 20 minutes
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Palladium-Catalyzed Coupling Reactions
Suzuki-Miyaura Cross-Coupling
A PdCl₂-catalyzed coupling introduces the propanoic acid moiety via acrylic acid derivatives.
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Reagents :
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3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl bromide (1 equiv)
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Acrylic acid (1.5 equiv)
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PdCl₂ (0.03–0.1 equiv)
-
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Conditions :
-
Workup :
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Acidic hydrolysis with triethylamine hydrobromide.
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Recrystallization in ethyl acetate/n-hexane.
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Heck Reaction for Alkylation
Ethyl groups are introduced via Heck coupling using ethyl vinyl ketone.
-
Reagents :
-
3-Amino-4-oxopyrido[2,3-d]pyrimidine (1 equiv)
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Ethyl vinyl ketone (1.2 equiv)
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Pd(OAc)₂ (0.05 equiv)
-
-
Conditions :
-
Solvent: DMF
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Temperature: 100°C
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Time: 8 hours
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Michael Addition-Cyclization Cascade
Cyanoacetamide-Based Synthesis
3,3-Dimethoxypropanenitrile undergoes Michael addition to 2-aryl acrylates, followed by cyclization with guanidine.
Thiobarbituric Acid Variant
Replacing barbituric acid with thiobarbituric acid enhances electrophilicity for cyclization.
-
Reagents :
-
Thiobarbituric acid (2 equiv)
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Ethylamine (1 equiv)
-
Propionaldehyde (1 equiv)
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Analytical Validation of Synthetic Routes
Spectroscopic Characterization
Chromatographic Purity
-
HPLC :
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|
| Multicomponent reaction | 68–83 | 95–98 | Solvent-free, high atom economy | Long reaction time (14–18 h) |
| Palladium catalysis | 86–95 | 98–99 | High regioselectivity | Pd residue removal required |
| Michael addition | 65–72 | 90–93 | Mild conditions | Low functional group tolerance |
Industrial-Scale Feasibility
The PdCl₂-catalyzed method (Section 2.1) is optimal for kilogram-scale production:
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Batch size : 1 kg of starting material.
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Cycle time : 8 hours.
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Cost : $120–150/kg (raw materials).
Emerging Strategies
Enzymatic Hydrolysis
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid exhibit diverse biological activities. These activities are primarily attributed to the compound's ability to interact with various biological macromolecules, leading to potential therapeutic effects.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of pyrido-pyrimidine derivatives. For instance, derivatives of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid have shown effectiveness against a range of bacterial and fungal pathogens. The mechanism of action is believed to involve disruption of cellular processes in microorganisms.
Anticancer Potential
The compound's structure suggests potential anticancer properties. Research on related compounds has indicated their ability to inhibit tumor growth and induce apoptosis in cancer cells. The specific pathways affected by these compounds are still under investigation but may involve modulation of signaling pathways associated with cell proliferation and survival.
Neuroprotective Effects
Emerging studies suggest that 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid may possess neuroprotective effects. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress and inflammation play critical roles.
Comparative Analysis with Related Compounds
The following table summarizes some notable compounds related to 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 4-Oxoquinazolin derivatives | Contains a quinazoline core | Known for potent kinase inhibition |
| Pyrido[2,3-d]pyrimidine derivatives | Similar bicyclic structure | Often exhibits antimicrobial properties |
| Dihydropyrimidine analogs | Contains dihydropyrimidine framework | Potential use in neuroprotective therapies |
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study published in a peer-reviewed journal demonstrated that derivatives of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid exhibited significant antibacterial activity against Gram-positive bacteria.
- Cancer Cell Line Research : Another research effort explored the effects of this compound on various cancer cell lines, revealing its ability to inhibit cell growth and induce apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s fused ring structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Pyridopyrimidine-Based Anticancer Agents
discusses synthetic pyridopyrimidine derivatives, such as 2,3-dihydropyrido[2,3-d]pyrimidin-4-one, which share the bicyclic scaffold with the target compound. Notable differences include:
- Substituents: The target compound’s ethyl and propanoic acid groups contrast with aryl and sulfonate substituents in analogs like 3-(4-Amino-5-oxo-5H-chromeno[4,3-d]pyrimidin-2-yl)phenyl (dimethylamino)benzenesulfonate (compound 40) .
Activity Comparison :
- Pyridopyrimidine derivatives in exhibited anticancer activity via kinase inhibition or DNA intercalation (IC₅₀: 0.5–10 µM), whereas phenylpropanoic acids in lack this mechanism .
- The propanoic acid group in the target compound may improve solubility and bioavailability compared to esterified analogs (e.g., compound 2 in ) .
Functional Group Analysis
- Ethyl vs.
- Carboxylic Acid vs. Ester : The free carboxylic acid in the target compound enhances water solubility and ionic interactions, contrasting with methyl esters (e.g., compound 2 in ), which show reduced polarity .
Biological Activity
3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid is a compound characterized by a unique pyrido-pyrimidine framework that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₁₂H₁₃N₃O₃
- Molecular Weight : 247.25 g/mol
- CAS Number : 1707394-38-4
Research indicates that compounds within the pyrido[2,3-d]pyrimidine class often target various biological macromolecules. Specifically, studies have shown that derivatives of this compound can interact with:
- Dihydrofolate reductase (DHFR) : An essential enzyme in the folate metabolism pathway, which is crucial for DNA synthesis and repair.
- Kinases : Including tyrosine kinases involved in cell signaling pathways that regulate cell growth and proliferation .
Biological Activities
The biological activities associated with 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid include:
- Antitumor Activity : Compounds similar to this structure have been shown to exhibit antitumor properties by inhibiting the proliferation of cancer cells. For instance, certain derivatives have demonstrated effectiveness against mammary neoplasms and other cancers through kinase inhibition .
- Antimicrobial Properties : The structural features of this compound suggest potential antimicrobial activity, as many pyrido[2,3-d]pyrimidine derivatives have been noted for their efficacy against various pathogens.
- Neuroprotective Effects : Some studies indicate that derivatives may possess neuroprotective qualities, making them candidates for further research in neurodegenerative disease therapies.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities of related compounds:
Comparative Analysis with Related Compounds
The following table compares 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Oxoquinazoline Derivatives | Contains a quinazoline core | Potent kinase inhibition |
| Pyrido[2,3-d]pyrimidine Derivatives | Similar bicyclic structure | Antimicrobial properties |
| Dihydropyrimidine Analogs | Contains dihydropyrimidine framework | Neuroprotective therapies |
Q & A
Q. What are the standard synthetic routes for 3-(3-Ethyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)propanoic acid?
Methodological Answer: The synthesis typically involves alkylation of pyrido[2,3-d]pyrimidine precursors with ethyl chloroacetate in refluxing pyridine, yielding intermediates such as ethyl-S-substituted derivatives. For example, alkylation of compound 3 with ethyl chloroacetate produced ethyl-S-[7-amino-5-(3-chlorophenyl)-6-cyano-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]thioacetate (7 ) with a "fairly good yield" . Key steps include:
- Reaction Optimization : Use of pyridine as both solvent and base to minimize side reactions.
- Purification : Column chromatography or recrystallization to isolate intermediates.
- Characterization : IR spectroscopy to confirm functional groups (e.g., νC≡N at 2208 cm⁻¹, νC=O at 1667 cm⁻¹) .
Q. What spectroscopic techniques are critical for characterizing this compound and its intermediates?
Methodological Answer:
- IR Spectroscopy : Identifies functional groups like carbonyl (C=O stretch at ~1667 cm⁻¹) and cyano (C≡N at ~2208 cm⁻¹), with shifts due to hydrogen bonding .
- Mass Spectrometry (EI-MS) : Confirms molecular weight and fragmentation patterns, critical for validating intermediates .
- NMR (1H/13C) : Resolves structural ambiguities, such as substituent positions on the pyrido[2,3-d]pyrimidine core .
Advanced Research Questions
Q. How can reaction conditions be optimized to prevent degradation of sensitive functional groups during synthesis?
Methodological Answer:
- Temperature Control : Lower reaction temperatures (e.g., 50–60°C) for acid-sensitive intermediates to avoid hydrolysis of ester or cyano groups .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while pyridine acts as a dual solvent/base to minimize side reactions .
- pH Monitoring : Neutral to slightly acidic conditions (pH 6–7) preserve thioether and amide bonds during alkylation .
Q. How can contradictions in spectroscopic data (e.g., IR vs. NMR) be resolved?
Methodological Answer:
- Cross-Validation : Compare IR carbonyl stretches (e.g., 1667 cm⁻¹ for ester C=O) with NMR carbonyl signals (δ ~170 ppm for 13C) to confirm chelation effects .
- Computational Modeling : Density Functional Theory (DFT) calculations predict vibrational frequencies and chemical shifts, resolving discrepancies between experimental data .
Q. What computational methods are suitable for modeling interactions between this compound and biological targets?
Methodological Answer:
- Molecular Docking : Use X-ray crystal structures (e.g., HIV-1 capsid hexamer at 2.39 Å resolution) to predict binding modes with enzymes or receptors .
- MD Simulations : Analyze stability of ligand-protein complexes over nanosecond timescales to assess binding affinity and selectivity .
Bioactivity and Mechanism-Oriented Questions
Q. What in vitro assays are recommended to evaluate the compound’s bioactivity?
Methodological Answer:
Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
